molecular formula C10H9ClN2O B11894985 (2-(2-Chlorophenyl)oxazol-4-YL)methanamine

(2-(2-Chlorophenyl)oxazol-4-YL)methanamine

Cat. No.: B11894985
M. Wt: 208.64 g/mol
InChI Key: SHQLPAIDPJDJDD-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)oxazol-4-YL)methanamine is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorophenyl)oxazol-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

(2-(2-Chlorophenyl)oxazol-4-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **(2-(2-Chlorophenyl)thiazol-4-YL)methanamine
  • **(5-Chlorobenzo[d]oxazol-2-YL)methanamine
  • **(2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL)methanamine

Uniqueness

(2-(2-Chlorophenyl)oxazol-4-YL)methanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

[2-(2-chlorophenyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2

InChI Key

SHQLPAIDPJDJDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CN)Cl

Origin of Product

United States

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